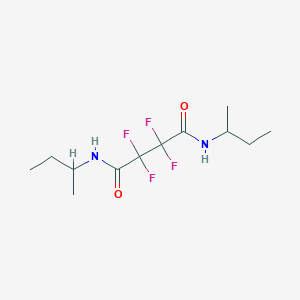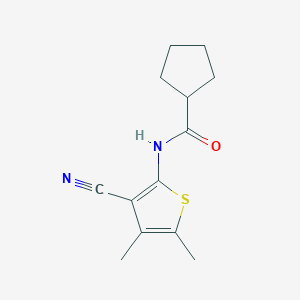![molecular formula C6H8F4N2O2 B10979135 N-[2-(2,2-difluoroacetamido)ethyl]-2,2-difluoroacetamide](/img/structure/B10979135.png)
N-[2-(2,2-difluoroacetamido)ethyl]-2,2-difluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-1,2-Ethanediylbis(2,2-difluoroacetamide) is a chemical compound with the molecular formula C6H8F4N2O2 This compound is characterized by the presence of two difluoroacetamide groups attached to an ethane-1,2-diyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2-ethanediylbis(2,2-difluoroacetamide) typically involves the reaction of ethylenediamine with difluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ethylenediamine+2Difluoroacetic anhydride→N,N’-1,2-Ethanediylbis(2,2-difluoroacetamide)+2Acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,2-Ethanediylbis(2,2-difluoroacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroacetamide groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the difluoroacetamide groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroacetic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N’-1,2-Ethanediylbis(2,2-difluoroacetamide) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-1,2-ethanediylbis(2,2-difluoroacetamide) involves its interaction with specific molecular targets. The difluoroacetamide groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-1,2-Ethanediylbis(2,2-diphenylacetamide)
- N,N’-1,2-Ethanediylbis(N-benzyl-2-furamide)
- N,N’-1,2-Ethanediylbis(5-methyl-2-furamide)
Uniqueness
N,N’-1,2-Ethanediylbis(2,2-difluoroacetamide) is unique due to the presence of difluoroacetamide groups, which impart distinct chemical properties such as increased reactivity and stability. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H8F4N2O2 |
|---|---|
Molecular Weight |
216.13 g/mol |
IUPAC Name |
N-[2-[(2,2-difluoroacetyl)amino]ethyl]-2,2-difluoroacetamide |
InChI |
InChI=1S/C6H8F4N2O2/c7-3(8)5(13)11-1-2-12-6(14)4(9)10/h3-4H,1-2H2,(H,11,13)(H,12,14) |
InChI Key |
VGCUSSNRONFNFZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)C(F)F)NC(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(propan-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10979056.png)


![3-(6-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B10979073.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10979085.png)
![Methyl 2-[(cyclohexylcarbamoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10979086.png)
![N-(6-methylpyridin-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10979093.png)


![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B10979116.png)


![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-cyclohexylpyrrolidin-2-one](/img/structure/B10979134.png)
